molecular formula C18H30O15 B14086360 1,6-Anhydro-b-D-cellotriose

1,6-Anhydro-b-D-cellotriose

Cat. No.: B14086360
M. Wt: 486.4 g/mol
InChI Key: DVECZTMWKIBIIN-CSHPIKHBSA-N
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Description

1,6-Anhydro-β-D-cellotriose is a carbohydrate derivative that belongs to the class of cellooligosaccharides. It is composed of three glucose units linked by β-1,4-glycosidic bonds, with an anhydro bridge between the first and sixth carbon atoms of the terminal glucose unit.

Chemical Reactions Analysis

Types of Reactions

1,6-Anhydro-β-D-cellotriose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically carried out under specific conditions using common reagents.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize 1,6-Anhydro-β-D-cellotriose, leading to the formation of corresponding carboxylic acids.

    Reduction: Reducing agents like sodium borohydride can reduce the compound to its corresponding alcohols.

    Substitution: Substitution reactions can be carried out using halogenating agents to introduce halogen atoms into the molecule.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 1,6-Anhydro-β-D-cellotriose, which can be further utilized in different applications .

Scientific Research Applications

1,6-Anhydro-β-D-cellotriose has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-Anhydro-β-D-cellotriose is unique due to the presence of the anhydro bridge between the first and sixth carbon atoms of the terminal glucose unit. This structural feature imparts distinct chemical and physical properties to the compound, making it valuable for various applications .

Properties

Molecular Formula

C18H30O15

Molecular Weight

486.4 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C18H30O15/c19-1-4-7(21)8(22)11(25)17(29-4)32-14-5(2-20)30-18(13(27)10(14)24)33-15-6-3-28-16(31-6)12(26)9(15)23/h4-27H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16-,17+,18+/m1/s1

InChI Key

DVECZTMWKIBIIN-CSHPIKHBSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O

Canonical SMILES

C1C2C(C(C(C(O1)O2)O)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O

Origin of Product

United States

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